molecular formula C21H27ClN4O2 B12190446 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one

2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one

Cat. No.: B12190446
M. Wt: 402.9 g/mol
InChI Key: ACERBWSJJDHJRS-UHFFFAOYSA-N
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Description

2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and azepane groups through nucleophilic substitution and amide bond formation reactions. Common reagents used in these steps include chlorinating agents, amines, and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, piperidine-containing molecules, and azepane-based compounds. Examples include:

Uniqueness

What sets 2-{[4-(Azepane-1-carbonyl)piperidin-1-yl]methyl}-7-chloro-3,4-dihydroquinazolin-4-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H27ClN4O2

Molecular Weight

402.9 g/mol

IUPAC Name

2-[[4-(azepane-1-carbonyl)piperidin-1-yl]methyl]-7-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C21H27ClN4O2/c22-16-5-6-17-18(13-16)23-19(24-20(17)27)14-25-11-7-15(8-12-25)21(28)26-9-3-1-2-4-10-26/h5-6,13,15H,1-4,7-12,14H2,(H,23,24,27)

InChI Key

ACERBWSJJDHJRS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)CC3=NC4=C(C=CC(=C4)Cl)C(=O)N3

Origin of Product

United States

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